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Executive Summary
The C-C chemokine receptor 4 (CCR4) has emerged as a critical player in the pathogenesis of

various autoimmune diseases. Primarily expressed on T helper 2 (Th2) cells, T helper 17

(Th17) cells, and regulatory T cells (Tregs), CCR4 and its ligands, CCL17 (TARC) and CCL22

(MDC), orchestrate the migration of these key immune cell populations to sites of inflammation.

This targeted leukocyte trafficking contributes significantly to the inflammatory cascades

underlying conditions such as rheumatoid arthritis, multiple sclerosis, and systemic lupus

erythematosus. Consequently, the inhibition of the CCR4-CCL17/CCL22 axis presents a

compelling therapeutic strategy to modulate aberrant immune responses in autoimmunity. This

guide provides a comprehensive overview of the role of CCR4 in autoimmune diseases,

preclinical and clinical evidence for its therapeutic targeting, detailed experimental protocols for

its study, and visualizations of key pathways and workflows.

The CCR4-Ligand Axis in Autoimmunity
CCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands

CCL17 and CCL22, initiates a signaling cascade leading to cell migration.[1] This axis is crucial

in directing the movement of specific T cell subsets that are central to the pathology of

numerous autoimmune disorders.

Key Immune Cells Expressing CCR4:
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T helper 2 (Th2) cells: These cells are traditionally associated with allergic responses but

also contribute to certain autoimmune conditions. CCR4 is a key marker for Th2 cells.[2]

T helper 17 (Th17) cells: Known for their pro-inflammatory role in autoimmunity, Th17 cells

have been shown to express CCR4, facilitating their recruitment to inflamed tissues such as

the joints in rheumatoid arthritis.[3][4]

Regulatory T cells (Tregs): While generally considered immunosuppressive, the migration of

Tregs to inflammatory sites, mediated by CCR4, can have dual effects. In some contexts,

their presence may dampen inflammation, while in others, they may contribute to a complex

local immune environment.[5]

The expression of CCR4 on these diverse T cell populations underscores its central role in

modulating the adaptive immune response in autoimmune diseases.

CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 triggers a conformational change in the receptor,

leading to the activation of intracellular G proteins. This initiates a downstream signaling

cascade that ultimately results in chemotaxis, the directed movement of the cell along a

chemokine gradient.
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Figure 1: Simplified CCR4 Signaling Pathway leading to chemotaxis.
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CCR4 in Specific Autoimmune Diseases
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, CCR4 is implicated in the recruitment of pathogenic Th17 cells to the

inflamed synovium.[3][4] Studies have shown increased levels of CCR4-expressing T cells in

the peripheral blood and synovial fluid of RA patients.[2] Furthermore, the CCR4 ligand,

CCL22, is upregulated in the synovial tissues of RA patients.[4][6] Preclinical studies using

mouse models of collagen-induced arthritis (CIA) have demonstrated that the inhibition of

CCR4 can ameliorate disease severity.[3][4]

Multiple Sclerosis (MS)
The role of CCR4 in multiple sclerosis is complex. CCR4 and its ligands are involved in the

trafficking of leukocytes into the central nervous system (CNS).[7] Elevated levels of CCL22

have been reported in the cerebrospinal fluid (CSF) of MS patients.[8] Animal studies using the

experimental autoimmune encephalomyelitis (EAE) model have shown that CCR4 deficiency

can delay and reduce disease incidence.[9] However, the therapeutic utility of a general CCR4

antagonist in EAE has been debated, with some studies showing no significant reduction in

clinical scores.[10][11]

Systemic Lupus Erythematosus (SLE)
Increased expression of CCR4 on circulating CD4+ T cells has been observed in patients with

active SLE. This increased expression correlates with disease activity, suggesting a role for

CCR4 in the pathogenesis of lupus.

Quantitative Data on CCR4 and its Ligands
The following tables summarize the available quantitative data on the expression of CCR4 and

the concentration of its ligands in various autoimmune diseases.

Table 1: CCR4 Expression on CD4+ T Cells in Autoimmune Diseases
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Disease
Patient
Cohort

% CCR4+ of
CD4+ T
Cells (Mean
± SD)

Control
Group

% CCR4+ of
CD4+ T
Cells (Mean
± SD)

Reference(s
)

Rheumatoid

Arthritis
Active RA 22.3 ± 9.7%

Healthy

Controls
9.0 ± 1.6% [11]

Systemic

Lupus

Erythematosu

s

Untreated

Active SLE

Significantly

Higher vs.

Controls

Healthy

Controls
Not specified [12][13]

Table 2: Concentration of CCR4 Ligands in Autoimmune Diseases

Disease Ligand Fluid
Patient
Concentrati
on (pg/mL)

Control
Concentrati
on (pg/mL)

Reference(s
)

Rheumatoid

Arthritis
CCL17

Synovial

Fluid

Median: 100

(Range: 30-

300)

Not

Applicable
[8][14]

Rheumatoid

Arthritis
CCL17 Plasma

Median: 240

(Range: 40-

580)

Not specified [8][14]

Rheumatoid

Arthritis
CCL22

Synovial

Fluid

Elevated in

RA patients
Not specified [4][6]

Multiple

Sclerosis
CCL22

Cerebrospina

l Fluid

Elevated in

some studies

Not

consistently

different

[8]

Multiple

Sclerosis
CCL17

Cerebrospina

l Fluid

Not detected

in one study

Not detected

in one study
[15]

Therapeutic Strategies Targeting CCR4
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Given the role of CCR4 in immune cell trafficking in autoimmune diseases, several therapeutic

strategies have been explored, ranging from small molecule antagonists to monoclonal

antibodies.

Small Molecule Antagonists
A number of small molecule CCR4 antagonists have been developed and evaluated in

preclinical models. These molecules typically act by binding to the receptor and preventing the

binding of its natural ligands, thereby inhibiting downstream signaling and cell migration.

Table 3: In Vitro Potency of Select CCR4 Antagonists

Compound Assay Type Cell Type IC50 Reference(s)

C021
Chemotaxis

(CCL17)

MJ (CTCL cell

line)
186 nM [10][11]

C021
Chemotaxis

(CCL22)

MJ (CTCL cell

line)
1300 nM [10][11]

AZD-2098
Chemotaxis

(CCL17)

HuT 78 (CTCL

cell line)
120 nM [10][11]

AZD-2098
Chemotaxis

(CCL22)

HuT 78 (CTCL

cell line)
866 nM [10][11]

FLX-A
Calcium Flux

(10% Serum)

Primary Human

Tregs
103 nM [3]

FLX-A
Chemotaxis

(100% Serum)

Primary Human

Tregs
164 nM [3]

FLX-B
Calcium Flux

(10% Serum)

Primary Human

Tregs
93 nM [3]

FLX-B
Chemotaxis

(100% Serum)

Primary Human

Tregs
65 nM [3]

Note: IC50 values for CTCL cell lines are provided as a reference for antagonist activity, as

specific data for primary immune cells in autoimmune contexts is limited.
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Monoclonal Antibodies
Mogamulizumab is a humanized monoclonal antibody that targets CCR4. It has been approved

for the treatment of certain T-cell malignancies.[6][16][17] Its mechanism of action involves

antibody-dependent cellular cytotoxicity (ADCC), leading to the depletion of CCR4-expressing

cells.[16] While not approved for autoimmune diseases, the use of Mogamulizumab has been

associated with immune-related adverse events, including autoimmune-like conditions, which

paradoxically highlights the potent immunomodulatory effects of targeting CCR4.[13][17][18]

[19] There is ongoing interest in exploring its potential in autoimmune disorders, though clinical

trial data in this area is currently limited.
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Figure 2: Mechanism of action of Mogamulizumab.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CCR4 in

autoimmune diseases.

Flow Cytometry for CCR4 Expression on Human PBMCs
Objective: To quantify the percentage of CD4+ T cells expressing CCR4 in peripheral blood

mononuclear cells (PBMCs).

Materials:
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Freshly collected human whole blood with anticoagulant (e.g., heparin or EDTA)

Ficoll-Paque PLUS

Phosphate-buffered saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc block (e.g., Human TruStain FcX™)

Fluorochrome-conjugated antibodies:

Anti-human CD3 (e.g., PerCP-Cy5.5)

Anti-human CD4 (e.g., APC)

Anti-human CCR4 (e.g., PE)

Isotype control for CCR4 (e.g., PE-conjugated mouse IgG)

Flow cytometer

Protocol:

PBMC Isolation:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical

tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-

Ficoll interface.

Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count.
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Staining:

Aliquot approximately 1 x 10^6 PBMCs per tube.

Add Fc block and incubate for 10 minutes at 4°C.

Add the cocktail of anti-CD3, anti-CD4, and anti-CCR4 antibodies (or the isotype control

for CCR4 in a separate tube).

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with Flow Cytometry Staining Buffer.

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on the lymphocyte population based on forward and side scatter.

From the lymphocyte gate, identify the CD3+ T cells.

From the CD3+ gate, identify the CD4+ T helper cells.

Within the CD4+ gate, determine the percentage of cells positive for CCR4, using the

isotype control to set the gate.
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Figure 3: Workflow for Flow Cytometry Analysis of CCR4 Expression.
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In Vitro Chemotaxis Assay
Objective: To assess the migration of CCR4-expressing cells in response to CCL17 or CCL22

and to evaluate the inhibitory effect of CCR4 antagonists.

Materials:

CCR4-expressing cells (e.g., primary T cells, or a cell line such as Hut78)

Transwell inserts (5 µm pore size for T cells)

24-well plates

Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

Recombinant human CCL17 and CCL22

CCR4 antagonist

Calcein-AM or other cell viability dye

Fluorescence plate reader

Protocol:

Cell Preparation:

Harvest CCR4-expressing cells and resuspend them in chemotaxis buffer at a

concentration of 1 x 10^6 cells/mL.

If using an antagonist, pre-incubate the cells with the compound or vehicle control for 30

minutes at 37°C.

Assay Setup:

Add 600 µL of chemotaxis buffer containing various concentrations of CCL17 or CCL22 to

the lower wells of a 24-well plate. Include a buffer-only control for spontaneous migration.

Place the Transwell inserts into the wells.
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Add 100 µL of the cell suspension to the top of each Transwell insert.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

Quantification of Migration:

Carefully remove the Transwell inserts.

To quantify the migrated cells in the lower chamber, add Calcein-AM to a final

concentration of 1 µg/mL and incubate for 30 minutes.

Measure the fluorescence in a plate reader (Excitation: 485 nm, Emission: 520 nm).

Alternatively, count the migrated cells using a hemocytometer or a flow cytometer.

Data Analysis:

Subtract the fluorescence of the spontaneous migration control from all other readings.

Plot the fluorescence intensity against the chemokine concentration to generate a dose-

response curve.

For antagonist studies, calculate the percent inhibition of migration at each antagonist

concentration and determine the IC50 value.[14]

Induction of Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an autoimmune arthritis model in mice that mimics many features of

human rheumatoid arthritis.

Materials:

DBA/1J mice (male, 8-10 weeks old)

Bovine type II collagen

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
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Incomplete Freund's Adjuvant (IFA)

0.1 M acetic acid

Syringes and needles

Protocol:

Preparation of Emulsion:

Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final

concentration of 2 mg/mL.

On the day of immunization, emulsify the collagen solution with an equal volume of CFA.

Primary Immunization (Day 0):

Anesthetize the mice.

Inject 100 µL of the emulsion intradermally at the base of the tail.

Booster Immunization (Day 21):

Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of IFA.

Inject 100 µL of the booster emulsion intradermally at a site different from the primary

injection.

Disease Assessment:

Beginning around day 21, monitor the mice daily for signs of arthritis.

Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling

and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema,

4 = maximal inflammation with joint rigidity).

The maximum score per mouse is 16.
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Induction of Experimental Autoimmune
Encephalomyelitis (EAE) in Mice
Objective: To induce an animal model of multiple sclerosis characterized by CNS inflammation

and demyelination.

Materials:

C57BL/6 mice (female, 8-12 weeks old)

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin

Phosphate-buffered saline (PBS)

Syringes and needles

Protocol:

Immunization (Day 0):

Prepare an emulsion of MOG35-55 peptide in CFA.

Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.

On the same day, and again two days later, inject pertussis toxin intraperitoneally.

Disease Monitoring:

Beginning around day 7, monitor the mice daily for clinical signs of EAE.

Score the clinical severity on a scale of 0-5 (0 = no clinical signs, 1 = limp tail, 2 = hind

limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund or

dead).[20][21][22]
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Conclusion and Future Directions
The CCR4-CCL17/CCL22 axis is a pivotal pathway in the recruitment of pathogenic T cells to

inflammatory sites in a range of autoimmune diseases. The evidence presented in this guide

strongly supports CCR4 as a viable therapeutic target. While the anti-CCR4 antibody

Mogamulizumab has demonstrated the clinical potential of targeting this receptor, its

development for autoimmune indications requires careful consideration of its potent cell-

depleting mechanism and the associated risk of immune-related adverse events.

The development of small molecule CCR4 antagonists offers an alternative strategy that may

provide more nuanced immunomodulation. Future research should focus on:

Optimizing the selectivity and potency of small molecule CCR4 antagonists.

Conducting comprehensive preclinical studies to quantify the efficacy of these antagonists in

various autoimmune disease models.

Investigating the potential for biased agonism or antagonism at the CCR4 receptor to fine-

tune therapeutic effects.

Exploring the use of CCR4-targeted therapies in combination with other immunomodulatory

agents.

A deeper understanding of the intricate role of the CCR4 axis in different autoimmune contexts

will be crucial for the successful translation of CCR4-targeted therapies from the bench to the

bedside, ultimately offering new hope for patients with these debilitating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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